molecular formula C21H15F6NO B14292687 Pyridine, 4-ethoxy-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)- CAS No. 116579-43-2

Pyridine, 4-ethoxy-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)-

Cat. No.: B14292687
CAS No.: 116579-43-2
M. Wt: 411.3 g/mol
InChI Key: JWPUOAUWQGWKGA-UHFFFAOYSA-N
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Description

Pyridine, 4-ethoxy-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)- is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with ethoxy and trifluoromethyl phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-ethoxy-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-ethoxy-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyridine, 4-ethoxy-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Pyridine, 4-ethoxy-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. The ethoxy group can participate in hydrogen bonding, further stabilizing its interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine, 4-ethoxy-2-(3-(trifluoromethyl)phenyl)-
  • Pyridine, 4-ethoxy-2-(4-(trifluoromethyl)phenyl)-
  • Pyridine, 4-ethoxy-2-(2-(trifluoromethyl)phenyl)-

Uniqueness

Pyridine, 4-ethoxy-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)- is unique due to the presence of two trifluoromethyl phenyl groups at different positions on the pyridine ring. This structural feature imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

116579-43-2

Molecular Formula

C21H15F6NO

Molecular Weight

411.3 g/mol

IUPAC Name

4-ethoxy-2-[3-(trifluoromethyl)phenyl]-6-[4-(trifluoromethyl)phenyl]pyridine

InChI

InChI=1S/C21H15F6NO/c1-2-29-17-11-18(13-6-8-15(9-7-13)20(22,23)24)28-19(12-17)14-4-3-5-16(10-14)21(25,26)27/h3-12H,2H2,1H3

InChI Key

JWPUOAUWQGWKGA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC(=C1)C2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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